

# **Application Notes and Protocols: Assessing NPS-1034 Efficacy in 3D Spheroid Cultures**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for anti-cancer drug screening compared to traditional 2D cell monolayers. These models better mimic the tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug efficacy. NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, and has also been shown to target TNFRSF1A.[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, proliferation, invasion, and resistance to therapy.[4][5][6] This document provides detailed protocols for assessing the efficacy of NPS-1034 in 3D tumor spheroid models, enabling researchers to evaluate its therapeutic potential in a more clinically relevant context.

## **Principle of the Method**

This protocol outlines the generation of uniform 3D tumor spheroids from cancer cell lines, followed by treatment with **NPS-1034**. The efficacy of the compound is then assessed using a panel of assays to measure cell viability, apoptosis, and spheroid growth inhibition. The provided methodologies can be adapted for high-throughput screening to evaluate dosedependent responses and compare the efficacy of **NPS-1034** with other anti-cancer agents.



## **Data Presentation**

Table 1: Dose-Dependent Effect of NPS-1034 on

Spheroid Viability (ATP Assay)

| Cell Line    | NPS-1034<br>Concentration (nM) | Average Spheroid Viability (% of Control) | Standard Deviation |
|--------------|--------------------------------|-------------------------------------------|--------------------|
| A549 (NSCLC) | 0 (Control)                    | 100                                       | 5.2                |
| 10           | 85.3                           | 4.8                                       |                    |
| 50           | 62.1                           | 6.1                                       |                    |
| 100          | 45.7                           | 5.5                                       |                    |
| 500          | 25.4                           | 4.2                                       |                    |
| 786-O (RCC)  | 0 (Control)                    | 100                                       | 6.5                |
| 10           | 90.1                           | 5.9                                       |                    |
| 50           | 70.8                           | 7.2                                       | _                  |
| 100          | 52.3                           | 6.8                                       | _                  |
| 500          | 30.1                           | 5.1                                       |                    |

Table 2: Induction of Apoptosis by NPS-1034 in 3D Spheroids (Caspase-3/7 Activity)



| Cell Line    | NPS-1034<br>Concentration (nM) | Fold Increase in<br>Caspase-3/7<br>Activity | Standard Deviation |
|--------------|--------------------------------|---------------------------------------------|--------------------|
| A549 (NSCLC) | 0 (Control)                    | 1.0                                         | 0.2                |
| 100          | 2.8                            | 0.4                                         |                    |
| 500          | 5.6                            | 0.7                                         | _                  |
| 786-O (RCC)  | 0 (Control)                    | 1.0                                         | 0.3                |
| 100          | 3.1                            | 0.5                                         |                    |
| 500          | 6.2                            | 0.9                                         |                    |

Table 3: Inhibition of Spheroid Growth by NPS-1034

(Brightfield Imaging Analysis)

| Cell Line    | NPS-1034<br>Concentration (nM) | Average Spheroid<br>Diameter (µm) at<br>Day 7 | % Growth<br>Inhibition |
|--------------|--------------------------------|-----------------------------------------------|------------------------|
| A549 (NSCLC) | 0 (Control)                    | 650 ± 25                                      | 0                      |
| 100          | 480 ± 30                       | 26.2                                          |                        |
| 500          | 320 ± 22                       | 50.8                                          |                        |
| 786-O (RCC)  | 0 (Control)                    | 710 ± 35                                      | 0                      |
| 100          | 550 ± 28                       | 22.5                                          |                        |
| 500          | 380 ± 31                       | 46.5                                          | _                      |

## **Experimental Protocols**

## **Protocol 1: 3D Tumor Spheroid Formation**

This protocol describes the generation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment plates.



#### Materials:

- Cancer cell lines (e.g., A549, 786-O)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Ultra-low attachment 96-well round-bottom plates
- Hemocytometer or automated cell counter

#### Procedure:

- Culture cancer cells in T-75 flasks to 80-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of  $2.5 \times 10^4$  cells/mL.
- Seed 200 μL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96well plate.
- Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

## Protocol 2: NPS-1034 Treatment of 3D Spheroids



#### Materials:

- NPS-1034 stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- Pre-formed 3D spheroids in 96-well plates

#### Procedure:

- Prepare serial dilutions of NPS-1034 in complete medium to achieve the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest NPS-1034 dose.
- Carefully remove 100 μL of the old medium from each well containing a spheroid.
- Add 100 μL of the prepared NPS-1034 dilutions or vehicle control to the respective wells.
- Incubate the spheroids for the desired treatment period (e.g., 72 hours).

## **Protocol 3: Spheroid Viability Assessment (ATP Assay)**

This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.

#### Materials:

- 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
- Luminometer

#### Procedure:

- After the NPS-1034 treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of the 3D cell viability reagent to each well.
- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.



- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control spheroids.

## Protocol 4: Apoptosis Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

#### Materials:

- Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
- Luminometer

#### Procedure:

- Following **NPS-1034** treatment, equilibrate the plate to room temperature.
- Add 100 μL of the caspase-3/7 reagent to each well.
- Gently mix the contents on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a plate-reading luminometer.
- Express the results as a fold change in caspase activity relative to the vehicle-treated control.

## Protocol 5: Spheroid Growth Inhibition (Brightfield Imaging)

This method involves monitoring the size of the spheroids over time to assess the cytostatic effects of **NPS-1034**.



#### Materials:

- Inverted microscope with a camera or a high-content imaging system.
- Image analysis software (e.g., ImageJ)

#### Procedure:

- At the beginning of the treatment (Day 0) and at subsequent time points (e.g., every 24 hours for 7 days), capture brightfield images of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi$  (radius)<sup>3</sup>.
- Determine the percentage of growth inhibition by comparing the change in volume of treated spheroids to the vehicle-treated control spheroids.

## **Visualizations**





Click to download full resolution via product page

Experimental workflow for assessing NPS-1034 efficacy.





Click to download full resolution via product page

Simplified signaling pathway of NPS-1034 action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPS-1034, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing NPS-1034
   Efficacy in 3D Spheroid Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15566274#assessing-nps-1034-efficacy-in-3d-spheroid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com